molecular formula C11H10N6OS4 B2448688 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1226446-54-3

4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2448688
CAS No.: 1226446-54-3
M. Wt: 370.48
InChI Key: FHTBMNMCJPGJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a strategically designed small molecule recognized in scientific research as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in targeting specific acquired resistance mutations in EGFR, most notably the T790M mutation . This mutation is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) models. The compound's mechanism of action involves covalently and irreversibly binding to a cysteine residue (Cys 797) within the ATP-binding pocket of the EGFR kinase domain , leading to sustained suppression of EGFR-mediated signaling pathways. Consequently, this inhibitor is a critical research tool for investigating the biology of EGFR-driven malignancies, understanding mechanisms of drug resistance, and evaluating combination treatment strategies in preclinical studies. Research utilizing this compound provides valuable insights that can inform the development of novel therapeutic agents for oncology, particularly for patients with resistant forms of lung cancer.

Properties

IUPAC Name

4-methyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS4/c1-5-8(22-17-14-5)9(18)13-10-15-16-11(21-10)20-4-7-3-19-6(2)12-7/h3H,4H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTBMNMCJPGJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Thiadiazole Rings : The presence of 1,3,4-thiadiazole moieties is associated with various pharmacological effects.
  • Thioether Linkage : The methylthiazol group enhances lipophilicity and potentially improves cell membrane permeability.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptotic cell death in cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability to interfere with cell cycle progression and induce apoptosis. For example, a study highlighted that certain thiadiazole derivatives inhibited the growth of breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL .
CompoundCell LineIC50 (µg/mL)Mechanism
Thiadiazole Derivative AMCF-70.28Apoptosis induction
Thiadiazole Derivative BHepG29.6Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

  • Activity Against Bacteria and Fungi : Studies have reported that derivatives with similar structures demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activities against strains like Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those for standard antibiotics .
PathogenMIC (µg/mL)Comparison Drug
S. aureus32.6Streptomycin
E. coli47.5Itraconazole

Anti-inflammatory Activity

Thiadiazole derivatives have been explored for their anti-inflammatory properties as well.

  • Inflammation Models : In vivo studies suggest that these compounds can reduce inflammation markers significantly when tested in models of induced inflammation .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized various thiadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
  • Antimicrobial Evaluation : Another investigation highlighted the efficacy of thiadiazole derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this thiadiazole-thiazole hybrid compound?

The synthesis typically involves heterocyclization and functionalization steps. For example:

  • Step 1 : Start with thiosemicarbazide derivatives and react with carbon disulfide (CS₂) in dimethylformamide (DMF) to form thione intermediates .
  • Step 2 : Perform S-alkylation using bromoalkanes or chloroacetic acid derivatives to introduce substituents like the 2-methylthiazol-4-yl group .
  • Step 3 : Cyclize intermediates in DMF with iodine and triethylamine to form the 1,3,4-thiadiazole core . Key reagents: Thiosemicarbazide, CS₂, bromoalkanes, POCl₃ (for cyclization) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H NMR and 13C NMR : Assign proton environments and confirm substituent positions (e.g., methyl groups, thioether linkages) .
  • IR spectroscopy : Identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole rings .
  • Elemental analysis : Verify purity and stoichiometry .
  • HPLC : Confirm compound individuality and stability .

Q. What preliminary biological screening is recommended for this compound?

Screen for:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Target kinases or proteases relevant to diseases like cancer or thrombosis .

Advanced Research Questions

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using software like AutoDock .
  • PASS program : Predict antiproliferative or anticonvulsant activity based on structural motifs .

Q. What experimental approaches resolve contradictions in tautomeric equilibria for thiadiazole derivatives?

  • X-ray crystallography : Determine the dominant tautomer (e.g., thione vs. thiol forms) using SHELXL for refinement .
  • Dynamic NMR : Monitor tautomerization kinetics in solution at variable temperatures .
  • Theoretical calculations : Compare DFT-predicted tautomer stability with experimental data .

Q. How can reaction conditions be optimized for higher yields in heterocyclization?

  • Solvent selection : Use acetonitrile for rapid cyclization (1–3 minutes under reflux) .
  • Catalysts : Add triethylamine to facilitate sulfur elimination during cyclization .
  • Substituent tuning : Introduce electron-withdrawing groups to accelerate ring closure .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across similar derivatives?

  • Control experiments : Verify purity via HPLC and exclude solvent or impurity effects .
  • SAR studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) to isolate activity trends .
  • Meta-analysis : Compare results with published data on structurally analogous compounds (e.g., 5-amino-1,3,4-thiadiazole-2-thioles) .

Methodological Tables

Parameter Recommendation Evidence Source
Cyclization solventAcetonitrile or DMF with iodine
Key spectroscopic techniques1H/13C NMR, IR, elemental analysis
Biological prediction toolsPASS program, molecular docking
Tautomer resolutionX-ray crystallography (SHELXL refinement)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.